PIK-90 (N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)nicotinamide), also known as PIK90 or PIK 90, is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) [, , ]. PI3Ks are a family of lipid kinases involved in various cellular processes, including cell growth, proliferation, survival, and motility [, ]. Due to its inhibitory action on this crucial signaling pathway, PIK-90 has emerged as a valuable tool in various scientific research areas, particularly oncology and immunology.
PIK-90 was initially developed as part of a series of compounds aimed at inhibiting the phosphoinositide 3-kinase pathway. It belongs to a broader class of molecules known as kinase inhibitors, which are designed to interfere with the activity of kinases involved in cellular signaling pathways. The classification of PIK-90 falls under small molecule inhibitors, specifically targeting class I phosphoinositide 3-kinases.
The synthesis of PIK-90 involves several chemical reactions that can be categorized into distinct steps. The compound can be synthesized using various methods, emphasizing both efficiency and yield.
For example, in one study, PIK-90 was synthesized through a multi-step process that included palladium-catalyzed reactions and subsequent purification steps yielding high purity and specific activity against its target enzyme .
PIK-90 has a defined molecular structure that contributes to its pharmacological properties.
The molecular formula for PIK-90 is CHNO, with a molecular weight of approximately 356.39 g/mol. Its structure features:
The three-dimensional conformation of PIK-90 plays a critical role in its interaction with the target enzyme, influencing both efficacy and selectivity .
PIK-90 undergoes various chemical reactions that are pivotal for its activity as an inhibitor.
The mechanism by which PIK-90 exerts its effects is primarily through competitive inhibition.
Understanding the physical and chemical properties of PIK-90 is essential for its application in research and potential therapeutic use.
These properties make PIK-90 suitable for laboratory experiments focused on cellular signaling pathways and cancer research applications .
PIK-90 has several significant applications within scientific research:
PIK-90 (N-(2,3-Dihydro-7,8-dimethoxyimidazo[1,2-c]quinazolin-5-yl)-3-pyridinecarboxamide) is a potent small-molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) pathway. Its therapeutic significance stems from its distinct isoform selectivity profile, which enables precise pharmacological interrogation of class I PI3K signaling nodes.
PIK-90 exhibits a well-characterized inhibition profile across class I PI3K isoforms, with nanomolar potency against PI3Kα and PI3Kγ and significantly reduced activity against PI3Kβ. Biochemical kinase assays reveal the following IC50 values:
This profile establishes PIK-90 as a dual α/γ inhibitor with >30-fold selectivity over PI3Kβ. Cellular studies corroborate this selectivity; in chronic lymphocytic leukemia (CLL) cells, PIK-90 (1–10 μM) significantly inhibits CXCL12-induced chemotaxis and actin polymerization—processes dependent on PI3Kγ and δ—while showing minimal off-target effects on unrelated kinases [2] [7]. In glioblastoma models, PIK-90 blocks phosphorylation of Akt (a key PI3K effector) across cell lines with varying PTEN status, confirming potent on-target activity [7].
Table 1: Isoform-Selectivity Profile of PIK-90
PI3K Isoform | IC50 (nM) | Fold-Selectivity vs. PI3Kβ |
---|---|---|
PI3Kα (p110α) | 11 | 31.8 |
PI3Kγ (p110γ) | 18 | 19.4 |
PI3Kδ (p110δ) | 58 | 6.0 |
PI3Kβ (p110β) | 350 | 1.0 |
The isoform selectivity of PIK-90 arises from its unique interactions with non-conserved residues within the ATP-binding cleft of class I PI3Ks. Structural analyses reveal that all class I isoforms share a conserved ATP-binding site architecture featuring:
PIK-90 exploits subtle differences in this region:
Molecular dynamics simulations further demonstrate that the methionine "gatekeeper" (Met804 in PI3Kγ, Met953 in PI3Kδ) adopts a distinct open conformation in PI3Kγ/δ, expanding the affinity pocket to accommodate PIK-90’s 7,8-dimethoxy group. This residue is replaced by Ile848 in PI3Kβ, which constrains the pocket [3] [9].
Table 2: Key Structural Determinants of PIK-90 Selectivity
Structural Element | PI3Kγ/δ Residue | PI3Kβ Residue | Effect on Binding |
---|---|---|---|
Gatekeeper residue | Met804/Met953 | Ile848 | Larger pocket in γ/δ enhances binding |
Residue 859 | Gln859 | Lys805 | H-bond donor in γ vs. steric clash |
Hydrophobic roof residue | Trp812 | Ile825 | Optimal hydrophobic fit in γ |
Salt bridge residue | Lys802 | Asp856 | Electrostatic complementarity in γ |
Beyond class I PI3Ks, PIK-90 demonstrates potent activity against members of the PI3K-related kinase (PIKK) family, particularly DNA-dependent protein kinase (DNA-PK). Biochemical assays show an IC50 of 13 nM for DNA-PK—comparable to its inhibition of PI3Kα/γ [5] [7]. DNA-PK is a critical mediator of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.
This dual inhibition has significant implications:
The dual PI3K/DNA-PK profile positions PIK-90 as a tool compound for studying crosstalk between metabolic signaling and genomic stability. However, this polypharmacology may complicate mechanistic interpretations in cellular models where both pathways are active.
Table 3: Kinase Inhibition Spectrum of PIK-90
Kinase Target | Family | IC50 (nM) | Biological Function |
---|---|---|---|
PI3Kα | Class I PI3K | 11 | Growth, metabolism, survival |
PI3Kγ | Class I PI3K | 18 | Immune cell migration, inflammation |
DNA-PK | PIKK | 13 | DNA double-strand break repair |
PI3Kδ | Class I PI3K | 58 | B-cell activation, immune response |
ATM | PIKK | 610 | DNA damage response |
mTORC1 | PIKK | 1,050 | Protein synthesis, metabolism |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7